2-(5-Ethyl-2-furoyl)guanidine
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Overview
Description
2-(5-Ethyl-2-furoyl)guanidine is a compound that belongs to the class of guanidine derivatives. Guanidine compounds are known for their versatile applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a furoyl group and a guanidine moiety, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Ethyl-2-furoyl)guanidine typically involves the reaction of 5-ethyl-2-furoic acid with guanidine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the furoyl group and the guanidine moiety .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Ethyl-2-furoyl)guanidine can undergo various chemical reactions, including:
Oxidation: The furoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The guanidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted guanidine derivatives.
Scientific Research Applications
2-(5-Ethyl-2-furoyl)guanidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Ethyl-2-furoyl)guanidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and immune response
Comparison with Similar Compounds
Guanidine: A simple organic base with various applications in chemistry and medicine.
N,N’-Disubstituted Guanidines: These compounds have similar structures but different substituents, leading to varied properties and applications.
Furoyl Derivatives: Compounds containing the furoyl group, which exhibit unique chemical and biological properties.
Uniqueness of 2-(5-Ethyl-2-furoyl)guanidine: The combination of the furoyl group and guanidine moiety in this compound imparts unique properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other similar compounds .
Properties
CAS No. |
62120-06-3 |
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Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
N-(diaminomethylidene)-5-ethylfuran-2-carboxamide |
InChI |
InChI=1S/C8H11N3O2/c1-2-5-3-4-6(13-5)7(12)11-8(9)10/h3-4H,2H2,1H3,(H4,9,10,11,12) |
InChI Key |
XNBXOOHMNZQKJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)N=C(N)N |
Origin of Product |
United States |
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